molecular formula C20H26N4O B5643073 N-(4-tert-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(4-tert-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No. B5643073
M. Wt: 338.4 g/mol
InChI Key: NROMKWATUIKZDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs related to N-(4-tert-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves various chemical strategies aiming to enhance pharmacological profiles. Notably, the condensation reactions play a crucial role in forming the piperazine backbone. A scalable and facile synthetic process has been established, optimizing conditions to achieve high purity and yield suitable for large-scale production (Wei et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR spectroscopy are pivotal in characterizing the molecular structure. Studies reveal specific conformational states and intermolecular interactions that contribute to the compound's stability and reactivity. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate demonstrated a linear shape with extended conformation, revealing insights into its molecular geometry (Kulkarni et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-tert-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide includes its participation in various chemical reactions, highlighting its versatility as a pharmacophore. Its reactivity under different conditions sheds light on the potential for creating a range of analogs with varied pharmacological activities. The compound's participation in nucleophilic addition reactions, for instance, indicates its utility in synthesizing biologically active derivatives (Jiang et al., 2005).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation potential. The crystal structure analysis of related piperazine derivatives provides insights into the molecular arrangement and potential interaction sites for receptor binding (Mamat et al., 2012).

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,3)16-7-9-17(10-8-16)22-19(25)24-14-12-23(13-15-24)18-6-4-5-11-21-18/h4-11H,12-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROMKWATUIKZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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